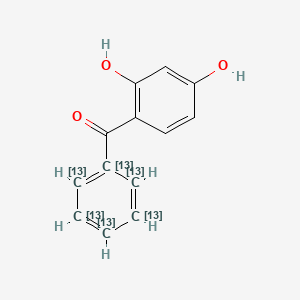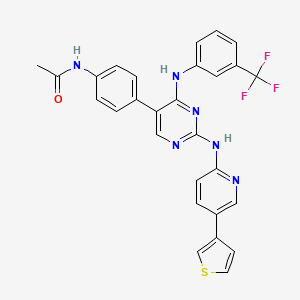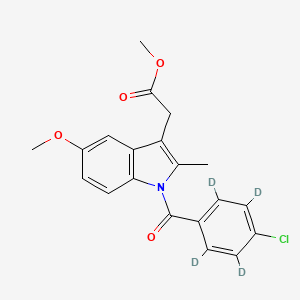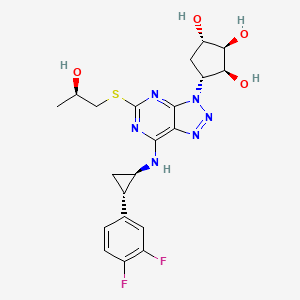
Nefopam-d4 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nefopam-d4 (hydrochloride) is a deuterated form of nefopam hydrochloride, a centrally acting, non-opioid analgesic. It is primarily used for the treatment of moderate to severe pain, including post-surgical pain. The deuterated version, Nefopam-d4, is often used in scientific research to study the pharmacokinetics and metabolism of nefopam due to its stable isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nefopam hydrochloride involves several steps, starting from the reaction of 1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine with hydrochloric acid to form the hydrochloride salt. The deuterated version, Nefopam-d4, is synthesized by incorporating deuterium atoms into the molecular structure, typically through the use of deuterated reagents and solvents during the synthesis process.
Industrial Production Methods
Industrial production of nefopam hydrochloride involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process includes steps such as crystallization, filtration, and drying to obtain the pure hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
Nefopam-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Nefopam can be oxidized to form its N-oxide derivative.
Reduction: Reduction reactions can convert nefopam to its desmethylated form.
Substitution: Nefopam can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides are used for substitution reactions.
Major Products
Oxidation: Nefopam N-oxide
Reduction: Desmethylnefopam
Substitution: Various substituted nefopam derivatives
Applications De Recherche Scientifique
Nefopam-d4 (hydrochloride) is widely used in scientific research due to its stable isotopic labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of nefopam in biological samples.
Biology: Studied for its effects on neurotransmitter reuptake and its potential neuroprotective properties.
Medicine: Investigated for its analgesic properties and potential use in multimodal pain management strategies.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Nefopam-d4 (hydrochloride) exerts its analgesic effects through multiple mechanisms:
Inhibition of Neurotransmitter Reuptake: It inhibits the reuptake of serotonin, norepinephrine, and dopamine, increasing their levels in the synaptic cleft and enhancing pain relief.
Modulation of Ion Channels: It blocks sodium and calcium channels, reducing neuronal excitability and pain transmission.
Antihyperalgesic Activity: It modulates glutamatergic transmission, reducing hyperalgesia and pain sensitivity.
Comparaison Avec Des Composés Similaires
Nefopam-d4 (hydrochloride) is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies. Similar compounds include:
Nefopam Hydrochloride: The non-deuterated form, used clinically for pain management.
Diphenhydramine: An antihistamine with structural similarities but different pharmacological effects.
Orphenadrine: An antiparkinsonian drug with some structural similarities but different therapeutic uses.
Nefopam-d4 stands out due to its specific use in research and its ability to provide detailed insights into the metabolism and pharmacokinetics of nefopam.
Propriétés
Formule moléculaire |
C17H20ClNO |
|---|---|
Poids moléculaire |
293.8 g/mol |
Nom IUPAC |
3,3,4,4-tetradeuterio-5-methyl-1-phenyl-1,6-dihydro-2,5-benzoxazocine;hydrochloride |
InChI |
InChI=1S/C17H19NO.ClH/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18;/h2-10,17H,11-13H2,1H3;1H/i11D2,12D2; |
Clé InChI |
CNNVSINJDJNHQK-ZYMFQSNRSA-N |
SMILES isomérique |
[2H]C1(C(OC(C2=CC=CC=C2CN1C)C3=CC=CC=C3)([2H])[2H])[2H].Cl |
SMILES canonique |
CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


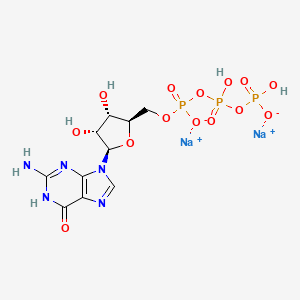


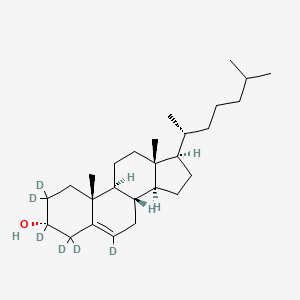
![(E)-3-[4-[3-(1-adamantyl)-4-[1-(hydroxyamino)-1-oxopropan-2-yl]oxyphenyl]phenyl]prop-2-enoic acid](/img/structure/B15143303.png)

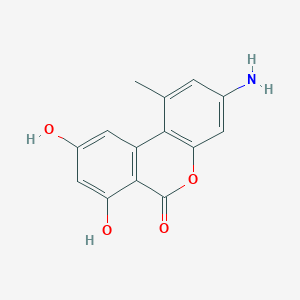

![2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B15143326.png)
